molecular formula C25H28N6O4 B2534716 5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021026-08-3

5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2534716
M. Wt: 476.537
InChI Key: DMYIPYCPRDYISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
BenchChem offers high-quality 5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions and Synthesis Methodologies

Research by Shikhaliev et al. (2008) explores cyclization of cyanamides with various compounds leading to the synthesis of dihydroquinazolinone, aminoquinazoline, and hexahydropyrazinopyrimidinedione derivatives. These reactions highlight the potential of using similar complex molecules in synthetic organic chemistry to create novel compounds with potential pharmacological applications. The methodology could be relevant for synthesizing derivatives of the query compound (Shikhaliev et al., 2008).

Antiviral Activity

El‐Sayed et al. (2009) investigated new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives for their antiviral activity against hepatitis B virus, showcasing the potential of pyrimidine derivatives in antiviral research. This suggests that the compound could be explored for antiviral properties, given its structural similarities (El‐Sayed et al., 2009).

Inhibitors of Biological Pathways

A study by Ye et al. (2015) on 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives revealed their ability to inhibit FGFR1 and exhibit cytotoxicity against cancer cell lines, indicating the potential use of similar compounds in cancer research and therapy (Ye et al., 2015).

Synthesis and Reactivity

Research on the condensation of diacetylpiperazine dione with aldehydes, as discussed by Gallina and Liberatori (1974), provides insights into synthetic approaches that could be applied to the target compound for the creation of novel derivatives with potential pharmaceutical applications (Gallina & Liberatori, 1974).

properties

IUPAC Name

5-(4-acetylpiperazin-1-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-16-14-26-23-21(22(16)29-12-10-28(11-13-29)17(2)32)24(34)31(25(35)27(23)3)15-20(33)30-9-8-18-6-4-5-7-19(18)30/h4-7,14H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYIPYCPRDYISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCN(CC3)C(=O)C)C(=O)N(C(=O)N2C)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.